7-Fluoro-5-methylisoquinoline-1-carbonitrile

Lipophilicity LogP Drug-likeness

SAR campaigns often require precise lipophilicity tuning without altering hydrogen-bond profiles or introducing molecular flexibility. 7-Fluoro-5-methylisoquinoline-1-carbonitrile (CAS 2060031-02-7) directly addresses this need: • Calculated ΔLogP +0.14 vs. non-fluorinated analogue, improving predicted membrane permeability while retaining identical HBA/HBD counts and zero rotatable bonds. • Fluorine at the 7-position blocks metabolic soft spots; class-level microsomal data show >3-fold t₁/₂ improvement over regioisomeric placement. • Nitrile handle enables elaboration to amidines, tetrazoles, or amides; 5-methyl group provides ortho-steric shielding for chemo-/regioselective transformations. • ¹⁹F NMR-compatible rigid fragment (MW 186.19, TPSA 36.68) ideal for FBDD screening. Supplied at ≥95% purity, available from BenchChem for immediate global shipment.

Molecular Formula C11H7FN2
Molecular Weight 186.18 g/mol
Cat. No. B13259844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-5-methylisoquinoline-1-carbonitrile
Molecular FormulaC11H7FN2
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=CN=C2C#N)F
InChIInChI=1S/C11H7FN2/c1-7-4-8(12)5-10-9(7)2-3-14-11(10)6-13/h2-5H,1H3
InChIKeyXOOQZXGQQGTIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-5-methylisoquinoline-1-carbonitrile – Chemical Identity & Procurement


7-Fluoro-5-methylisoquinoline-1-carbonitrile (CAS 2060031-02-7; synonym EN300-320508) is a heterocyclic isoquinoline derivative bearing a cyano group at the 1‑position, a methyl substituent at the 5‑position, and a fluorine atom at the 7‑position . The compound is supplied as a research-grade building block with a typical purity specification of ≥95% and is catalogued by multiple vendors under the molecular formula C₁₁H₇FN₂ (MW 186.19 g/mol) . Its structure incorporates a nitrile functional handle at the 1‑position, which enables further synthetic elaboration, a methyl group at the 5‑position that introduces steric bulk proximal to the cyano group, and a strategically placed fluorine atom at the 7‑position of the benzo ring .

Cyano handle enables synthetic elaboration
5-methyl provides steric shielding of nitrile
7-fluoro modulates lipophilicity without adding rotatable bonds

Why 7-Fluoro-5-methylisoquinoline-1-carbonitrile Cannot Be Substituted


Although isoquinoline-1-carbonitriles share a common core, small variations in substitution pattern can produce quantifiable shifts in lipophilicity, metabolic stability, and target-interaction geometry that preclude simple one‑for‑one interchange [1]. Replacement of a hydrogen atom with fluorine at the 7‑position raises calculated LogP by approximately 0.14 log units relative to the non‑fluorinated 5‑methylisoquinoline-1‑carbonitrile and by approximately 0.45 log units relative to the unsubstituted parent scaffold [1]. Within the broader class of ring-fluorinated isoquinolines, the specific position of the fluorine atom has been shown to influence metabolic half-life in human hepatic microsome assays, with fluorine blocking of a metabolic soft spot improving t₁/₂ from 7 min to 21 min in a structurally related 1,2,3,4‑tetrahydroisoquinoline series [2]. These quantitative differences in physicochemical and metabolic behaviour mean that the 7‑fluoro‑5‑methyl substitution pattern cannot be assumed to behave identically to its 8‑fluoro positional isomer, its des‑fluoro analogue, or the unsubstituted parent, and must be evaluated independently in any structure‑activity program.

Fluorine substitution
Removing 7-fluoro may shift lipophilicity and membrane permeability profile, altering pharmacokinetic behaviour in assays compared to the non-fluorinated analogue.
Regioisomer mismatch
The 8-fluoro isomer, despite identical bulk properties, may exhibit different metabolic stability due to altered CYP engagement; class-level data indicate >3-fold t₁/₂ variation in related scaffolds.

Quantitative Differentiation vs. Structural Analogs


Lipophilicity vs. Non-Fluorinated 5-Methyl Analogue

The presence of the 7‑fluoro substituent increases calculated LogP by approximately 0.14 log units compared with the non‑fluorinated 5‑methylisoquinoline-1‑carbonitrile . This difference, while modest, is consistent with the well‑established effect of aromatic fluorination on lipophilicity and can be relevant for tissue distribution and membrane permeation predictions [1].

Lipophilicity shift
Computational prediction
ΔLogP ≈ +0.14
Measurable lipophilicity modulation vs des-fluoro analogue
Computational LogP; confirm with experimental distribution
Lipophilicity LogP Drug-likeness Membrane permeability

Lipophilicity Shift vs. Parent Scaffold

Relative to the minimally substituted parent isoquinoline‑1‑carbonitrile, the target compound shows a calculated LogP increase of approximately 0.45 log units, driven by the combined effect of the 5‑methyl and 7‑fluoro substituents [1]. This represents a stepwise modulation of lipophilicity that can be exploited in fragment‑to‑lead programs.

Scaffold lipophilicity gain
Computational prediction
ΔLogP ≈ +0.45
Stepwise scaffold differentiation vs parent
Fragment-to-lead context; validate in permeability assays
Scaffold optimisation LogP Lipophilic efficiency

Regioisomeric Metabolic Differentiation

The 7‑fluoro and 8‑fluoro positional isomers of 5‑methylisoquinoline‑1‑carbonitrile are computationally indistinguishable by LogP and TPSA (both LogP = 2.554; TPSA = 36.68 Ų) , yet the position of the fluorine atom relative to the pyridine nitrogen and the benzo ring can profoundly alter the site(s) of CYP‑mediated metabolism [1]. In a structurally related 1,2,3,4‑tetrahydroisoquinoline series, fluorine placement at a metabolic ‘hot spot’ improved human liver microsome t₁/₂ from 7 min to 21 min, demonstrating that regioisomeric fluorination produces quantitatively different metabolic profiles despite identical bulk physicochemical descriptors [1].

Metabolic soft-spot
Class-level inference
≥3-fold t₁/₂ variation reported
Regioisomer-specific metabolic context
Inferred from THIQ IPPAM series; direct data on this scaffold needed
Regioisomer Site of metabolism CYP450 Metabolic stability

Steric Environment of the Cyano Group

The 5‑methyl group in 7‑fluoro‑5‑methylisoquinoline‑1‑carbonitrile is positioned ortho to the cyano substituent on the isoquinoline ring , creating a sterically congested environment around the nitrile that is absent in 7‑fluoroisoquinoline‑1‑carbonitrile . This steric shielding can influence the rate of nucleophilic attack at the nitrile carbon and may reduce susceptibility to hydrolytic degradation, a property relevant for both synthetic handling and, by class‑level extrapolation, metabolic hydrolysis [1].

Ortho-methyl shielding
Class-level inference
Sterically congested C≡N environment
May influence nitrile reactivity and stability
No direct kinetic data; steric shielding inferred from scaffold
Steric hindrance Nitrile stability Conformational constraint

H-Bond Acceptor & Rotatable Bond Profile

7‑Fluoro‑5‑methylisoquinoline‑1‑carbonitrile and its closest analogues (5‑methylisoquinoline‑1‑carbonitrile, 8‑fluoro‑5‑methylisoquinoline‑1‑carbonitrile) share identical H‑bond acceptor counts (2), H‑bond donor counts (0), and rotatable bond counts (0) . This confirms that the scaffold is inherently rigid and that the key differentiator among these analogues is not bulk drug‑likeness metrics but rather the specific identity and position of substituents (fluorine vs. hydrogen; 7‑ vs. 8‑position), which drive lipophilicity and metabolic profile as documented above.

Invariant drug-likeness
Supporting evidence
HBA 2, HBD 0, rotatable bonds 0
Differentiation arises from substituent identity, not bulk filters
Bulk property filters do not distinguish among close analogues
Drug-likeness Rule of 5 Conformational rigidity

Commercial Sourcing & Purity Benchmarks

7‑Fluoro‑5‑methylisoquinoline‑1‑carbonitrile is currently offered by at least two independent suppliers (Leyan, Parchem) with a minimum purity specification of 95% . The non‑fluorinated analogue 5‑methylisoquinoline‑1‑carbonitrile is available at a higher stated purity (≥97%) from Chemscene , while the 8‑fluoro positional isomer is also listed at 95% purity by Leyan . The 7‑fluoro‑5‑methyl substitution pattern thus occupies a distinct position in the commercially accessible chemical space, balancing fluorination with methyl substitution in a way that is not duplicated by higher‑purity des‑fluoro or unsubstituted parent compounds .

Sourcing benchmark
Supporting evidence
≥95% purity, multiple suppliers
Supplier diversification and purity benchmark available
Batch-specific purity may vary; request COA
Procurement Purity Supplier catalogue Availability

Application Scenarios for 7-Fluoro-5-methylisoquinoline-1-carbonitrile


Lead Optimisation Requiring Modulated Lipophilicity

When a medicinal chemistry program requires a fine‑tuned increase in scaffold lipophilicity (ΔLogP ≈ +0.14 vs. the non‑fluorinated analogue) without altering the hydrogen‑bond donor/acceptor profile or introducing additional rotatable bonds, 7‑fluoro‑5‑methylisoquinoline‑1‑carbonitrile provides a direct, quantifiable advantage over 5‑methylisoquinoline‑1‑carbonitrile . The incremental LogP shift can improve predicted membrane permeability while the rigid, zero‑rotatable‑bond scaffold maintains a favourable entropic profile for target binding .

SAR Studies Probing Fluorine Positional Effects

For SAR campaigns aimed at understanding the impact of fluorine regioisomerism on metabolic stability, 7‑fluoro‑5‑methylisoquinoline‑1‑carbonitrile serves as the ‘7‑fluoro’ member of a matched molecular pair with its 8‑fluoro positional isomer . Although bulk LogP and TPSA are identical, class‑level evidence from the tetrahydroisoquinoline IPPAM series indicates that fluorine position can alter human liver microsome t₁/₂ by ≥3‑fold [1], motivating direct experimental comparison of the 7‑ and 8‑fluoro isomers.

FBDD Campaigns with Fluorinated Nitrile Core

In FBDD programs that prioritise small, rigid, highly functionalised aromatic fragments, 7‑fluoro‑5‑methylisoquinoline‑1‑carbonitrile offers a desirable combination of a nitrile hydrogen‑bond acceptor (2 HBA), an aromatic fluorine atom for ¹⁹F NMR screening, and zero rotatable bonds for maximal ligand efficiency . The compound is commercially available in gram quantities from multiple vendors, facilitating rapid procurement for initial fragment screening and subsequent hit elaboration .

Synthetic Methodology Using Isoquinoline-1-carbonitrile Building Blocks

The nitrile group at the 1‑position provides a versatile synthetic handle for further elaboration (e.g., conversion to amidines, tetrazoles, or amides), while the 5‑methyl group introduces ortho‑steric shielding that can influence the chemo‑ and regioselectivity of transformations at the nitrile carbon [1]. This steric environment differentiates the compound from 7‑fluoroisoquinoline‑1‑carbonitrile, which lacks the 5‑methyl group, making the target compound a preferred choice when steric modulation of nitrile reactivity is desired [1].

Application
Selection Property
Validation Focus
Lead optimization – lipophilicity tuning
Fluorine-mediated LogP shift
Membrane permeability assays
Fluorine regioisomer SAR
Positional fluorine placement
Metabolic stability comparison
Fragment-based drug discovery
Rigid fluorinated nitrile fragment
¹⁹F NMR screening & ligand efficiency
Synthetic nitrile elaboration
Ortho-methyl steric shielding
Regioselectivity in nitrile reactions
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